molecular formula C12H16N6O2S B5879620 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

Cat. No. B5879620
M. Wt: 308.36 g/mol
InChI Key: PTZBUPIZAZXYAA-UHFFFAOYSA-N
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Description

6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves the inhibition of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol activity. 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is activated by various stimuli, including growth factors, cytokines, and stress signals. Once activated, 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol phosphorylates its target proteins, leading to downstream signaling events. 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol inhibits 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol activity by binding to the ATP-binding site of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol, thereby preventing the phosphorylation of its target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol are mainly related to its inhibition of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol activity. 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been implicated in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol activity by 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol can lead to a reduction in cell growth and proliferation and an increase in apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol in lab experiments is its specificity for 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol inhibition. This compound has been shown to selectively inhibit 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol activity, without affecting the activity of other kinases. Therefore, it can be used to study the specific role of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been shown to induce cell death in some cell lines, indicating its potential toxicity.

Future Directions

There are several future directions for the research on 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol. One of the directions is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to study the potential toxicity of this compound and its effects on normal cells. Additionally, the development of more potent and selective 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol inhibitors based on the structure of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is another future direction for research in this field.
Conclusion:
6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to inhibit the activity of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol, a key regulator of various cellular processes. The potential applications of this compound in scientific research are vast, including its potential as a therapeutic agent for various diseases. However, further research is needed to investigate its potential toxicity and to develop more potent and selective 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol inhibitors.

Synthesis Methods

The synthesis of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves several steps, starting from the reaction of 4-chloro-6-methyl-2,3-dihydropyridazine-3-one with tert-butylamine to form the tert-butylamino derivative. This intermediate then undergoes reaction with sodium methanethiolate to produce the methylthio derivative. Finally, the methylthio derivative is reacted with cyanuric chloride to yield the desired compound.

Scientific Research Applications

The potential applications of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol in scientific research are vast. This compound has been shown to inhibit the activity of 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol, a key regulator of various cellular processes. 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been implicated in the development and progression of several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, 6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has the potential to be used as a therapeutic agent for these diseases.

properties

IUPAC Name

3-[[4-(tert-butylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-12(2,3)16-9-13-10(15-11(14-9)21-4)20-8-6-5-7(19)17-18-8/h5-6H,1-4H3,(H,17,19)(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZBUPIZAZXYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)SC)OC2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(Tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

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